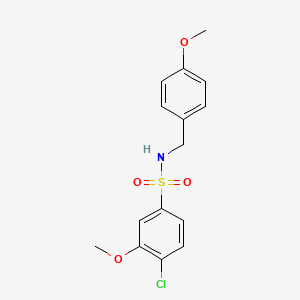

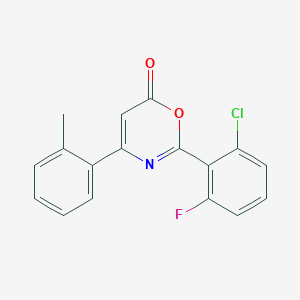

4-chloro-3-methoxy-N-(4-methoxybenzyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the condensation of suitable amines with sulfonyl chlorides or direct functionalization of existing sulfonamides. While the specific synthesis of 4-chloro-3-methoxy-N-(4-methoxybenzyl)benzenesulfonamide is not directly reported, related compounds have been synthesized through reactions involving sulfamethoxazole with aldehydes or by condensation of benzenesulfonamide with different benzoic acids, indicating a versatile approach to sulfonamide synthesis (Yıldız et al., 2010), (Sreenivasa et al., 2014).

Molecular Structure Analysis

Molecular structure characterization of sulfonamide compounds typically includes spectroscopic and crystallographic techniques. Studies have shown detailed structural information through NMR, IR, and X-ray crystallography, revealing molecular configurations, bond lengths, and angles critical for understanding the compound's physical and chemical properties (Ceylan et al., 2015), (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including hydrolysis, sulfonation, and reactions with chlorinating agents, depending on the substituents attached to the sulfonamide group. For instance, N-chloro-N-methoxybenzenesulfonamide has been used as a reactive chlorinating reagent, suggesting that derivatives of benzenesulfonamides can serve as intermediates or reagents in organic synthesis (Pu et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. The supramolecular architecture, as observed through X-ray crystallography, reveals interactions like C—H⋯π and C—H⋯O hydrogen bonds, which contribute to the compound's stability and solubility characteristics (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as reactivity towards nucleophiles, electrophiles, and their behavior in acid-base reactions, are pivotal for their application in synthesis and drug design. The presence of electron-withdrawing or donating groups on the benzene ring affects the acidity of the sulfonamide hydrogen and the overall reactivity of the compound. Computational studies, including DFT calculations, provide insights into the electronic structure, helping to predict reactivity patterns and stability (Chandran et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-3-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S/c1-20-12-5-3-11(4-6-12)10-17-22(18,19)13-7-8-14(16)15(9-13)21-2/h3-9,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGFXIVBPWXUMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Chloro-3-methoxyphenyl)sulfonyl][(4-methoxyphenyl)methyl]amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5782189.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5782203.png)

![1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5782206.png)

![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5782225.png)

![N-[4-(benzyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5782227.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one](/img/structure/B5782248.png)

![3-[5-(4-chlorophenyl)-1-(2-furylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5782255.png)

![1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5782267.png)